3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride
Description
Properties
IUPAC Name |
3-[[3-(aminomethyl)phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c12-5-8-2-1-3-9(4-8)6-13-10(14)7-16-11(13)15;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMKJRVCKJING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of 3-(aminomethyl)benzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the continuous introduction of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride has been studied for its potential therapeutic effects. Its thiazolidine structure is similar to that of other bioactive compounds, making it a candidate for drug development.
Case Study: Antidiabetic Activity
Research indicates that thiazolidinediones (TZDs), a class of compounds related to thiazolidine derivatives, exhibit antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Studies have shown that compounds with similar structures can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Anticancer Research
The compound's ability to modulate cellular pathways makes it a candidate for anticancer research. Thiazolidine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.
Case Study: In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that thiazolidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that the compound may interfere with cell cycle progression and promote apoptotic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazolidine derivatives. The compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of similar thiazolidine compounds can improve cognitive functions and reduce neuronal damage in models of Alzheimer's disease. The mechanisms involved include modulation of inflammatory responses and enhancement of neurotrophic factors .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidiabetic | Enhanced insulin sensitivity | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Neuroprotective | Improved cognitive function in animal models |
Mechanism of Action
The mechanism of action of 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Critical Analysis of Evidence Gaps
- Limited solubility or pharmacokinetic data are available for the target compound.
- Biological activity data for analogs like 3-(2-aminocyclohexyl)-TZD () are absent, necessitating further comparative studies.
Biological Activity
3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride (CAS No. 1423027-32-0) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its thiazolidine core, which is known for various pharmacological properties. The following sections delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13ClN2O2S
- Molecular Weight : 272.75 g/mol
- Structure : The compound features a thiazolidine ring with an aminomethyl phenyl substitution, contributing to its biological activity.
Antidiabetic Properties
Thiazolidine derivatives are often studied for their antidiabetic effects. Research indicates that compounds similar to this compound exhibit insulin-sensitizing properties. For instance, thiazolidinediones (TZDs) have been shown to activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose metabolism .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been documented in several studies. Thiazolidin-4-one compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, modifications in the thiazolidine structure have been linked to enhanced antiproliferative activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of thiazolidine derivatives. Compounds in this class have been shown to inhibit lipid peroxidation and scavenge free radicals, which could contribute to their protective effects against oxidative stress-related diseases .
Neuroprotective Effects
Recent studies suggest that thiazolidine derivatives may also possess neuroprotective properties. The presence of the thiazole ring is believed to enhance neuroprotection through modulation of neuroinflammatory pathways and reduction of neuronal apoptosis .
In Vivo Studies
- Antidiabetic Effects : In a study involving diabetic rat models, administration of thiazolidine derivatives resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to increased insulin sensitivity and enhanced glucose uptake in peripheral tissues .
- Anticancer Activity : A series of synthesized thiazolidinones were tested against various cancer cell lines. Compounds showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. Structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly influenced cytotoxicity .
Table of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride?
Answer:
The synthesis typically involves condensation reactions between substituted aromatic aldehydes and the thiazolidinedione core. For example, derivatives with aminomethylphenyl groups can be synthesized via:
- Step 1 : Formation of the Schiff base by reacting 3-(aminomethyl)benzaldehyde with the thiazolidinedione scaffold.
- Step 2 : Reduction of the Schiff base to stabilize the amine linkage.
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
Building blocks like 3-(aminomethyl)benzeneboronic acid hydrochloride (CAS 16427085) can serve as precursors for introducing substituents . Enamine Ltd’s catalog highlights analogous protocols for thiazolidinedione derivatives, emphasizing protective group strategies (e.g., Boc protection for amines) and purification via recrystallization .
Advanced: How can molecular docking studies guide the optimization of thiazolidinedione derivatives for target binding?
Answer:
Docking studies predict binding modes and affinity by simulating interactions between the compound and target proteins (e.g., PPAR-γ for hypoglycemic activity). Key steps include:
- Target Selection : Prioritize receptors with established roles in the compound’s mechanism (e.g., PPAR-γ for antidiabetic activity).
- Scoring Metrics : Use docking scores (e.g., AutoDock Vina’s kcal/mol) to rank derivatives. For instance, derivatives with 4-hydroxy-3-methoxyphenyl substituents show improved scores (-4.0 to -5.1) compared to unsubstituted analogs .
- SAR Analysis : Correlate substituent effects (e.g., electron-donating groups) with binding energy. Substituents at the 3-aminomethyl position enhance hydrogen bonding with catalytic residues .
Basic: What analytical techniques validate the purity and structural integrity of this compound?
Answer:
- HPLC : Quantify purity (>95%) using a C18 column and UV detection at 254 nm.
- NMR : Confirm the presence of the aminomethyl group (δ 3.8–4.2 ppm for -CH2NH2) and thiazolidinedione ring (δ 4.5–5.0 ppm for C5-H) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching the molecular weight (e.g., 302.75 g/mol for fluorophenyl derivatives) .
Advanced: How do aromatic aldehyde substituents influence the hypoglycemic activity of thiazolidinedione derivatives?
Answer:
Structural modifications at the aromatic aldehyde position directly impact receptor binding:
- Electron-Withdrawing Groups (e.g., -NO2) : Reduce activity by destabilizing hydrogen bonds.
- Electron-Donating Groups (e.g., -OH, -OCH3) : Enhance binding affinity. For example, 4-hydroxy-3-methoxyphenyl derivatives achieve docking scores of -4.4 to -5.1, outperforming unsubstituted analogs (-3.8) .
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder entry into hydrophobic pockets, reducing efficacy .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
Contradictions often arise from pharmacokinetic (PK) factors:
- Bioavailability Screening : Use Caco-2 cell assays to predict intestinal absorption. Poor solubility (common with hydrochloride salts) may limit in vivo activity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites. For example, hepatic oxidation of the aminomethyl group may generate inactive species.
- Dose Optimization : Adjust dosing regimens based on PK/PD modeling to account for rapid clearance .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What computational tools aid in predicting the compound’s ADMET properties?
Answer:
- SwissADME : Predicts solubility (LogP ~2.5) and permeability (TPSA >80 Ų indicates poor blood-brain barrier penetration).
- ProTox-II : Flags potential hepatotoxicity (e.g., aminomethyl groups may form reactive metabolites).
- MD Simulations : Assess stability of the hydrochloride salt in physiological buffers .
Basic: How is the hydrochloride salt form advantageous for formulation?
Answer:
- Enhanced Solubility : The hydrochloride salt increases aqueous solubility, improving bioavailability.
- Stability : Prevents degradation of the free base under acidic conditions.
- Crystallinity : Facilitates reproducible solid-state characterization (e.g., X-ray diffraction) .
Advanced: What in vitro assays evaluate the compound’s antimicrobial potential?
Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazolidinedione derivatives with hydrophobic substituents show enhanced membrane disruption .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction.
- Resistance Studies : Serial passage assays monitor MIC increases over 20 generations .
Advanced: How can QSAR models guide the design of novel derivatives?
Answer:
- Descriptor Selection : Include electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters.
- Model Validation : Use leave-one-out cross-validation (R² >0.7). A QSAR study on 50 derivatives revealed that ClogP <3.5 correlates with hypoglycemic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
